molecular formula C10H10O5 B8434173 3-Methoxy-4,5-methylenedioxyphenylacetic acid CAS No. 4408-61-1

3-Methoxy-4,5-methylenedioxyphenylacetic acid

Cat. No. B8434173
CAS RN: 4408-61-1
M. Wt: 210.18 g/mol
InChI Key: HCAYHQAIESCSGN-UHFFFAOYSA-N
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Patent
US04746747

Procedure details

7.30 g (0.192 mol) of lithium alminium hydride was added to 270 ml of anhydrous tetrahydrofuran, and to this solution was added portionwise 33.68 g of 3-methoxy-4,5-methylenedioxyphenylacetic acid (2) with stirring under water-cooling. The mixture was stirred at room temperature for one hour, then added with 2.0 g (53 mmol) of lithium aluminium hydride and further stirred for one hour. The reaction mixture, while being cooled in an ice bath, was added portionwise with a solution of 9.3 ml of water and 10 ml of tetrahydrofuran and then further added portionwise with 9.3 ml of 15% sodium hydroxide aqueous solution. The resulting mixture was further added with 27.9 ml of water and then 500 ml of ethyl ether followed by stirring for 30 minutes. The deposited salt was filtered out and washed with ethyl ether. The filtrate and the ethyl ether used for washing were joined and concentrated under reduced pressure, and the residual oil was distilled in vacuo to obtain 19.09 g of 2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl alcohol (3) as an oil. Boiling point: 140°-142° C./ 1 mmHg: yield 68.4%.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
33.68 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
9.3 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
27.9 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Li].[H-].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH2:14][C:15](O)=[O:16])[CH:8]=[C:9]2[O:13][CH2:12][O:11][C:10]=12.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>C(OCC)C.O.O1CCCC1>[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH2:14][CH2:15][OH:16])[CH:8]=[C:9]2[O:13][CH2:12][O:11][C:10]=12 |f:3.4.5.6.7.8,9.10,^1:0|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
270 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
33.68 g
Type
reactant
Smiles
COC=1C=C(C=C2C1OCO2)CC(=O)O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
9.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
27.9 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
9.3 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under water-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
further stirred for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture, while being cooled in an ice bath
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The deposited salt was filtered out
WASH
Type
WASH
Details
washed with ethyl ether
WASH
Type
WASH
Details
for washing
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residual oil was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C2C1OCO2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 19.09 g
YIELD: PERCENTYIELD 68.4%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.